2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 2549024-05-5
VCID: VC11831256
InChI: InChI=1S/C15H17N3OS2/c1-10-2-3-13(21-10)14(19)17-6-11-8-18(9-12(11)7-17)15-16-4-5-20-15/h2-5,11-12H,6-9H2,1H3
SMILES: CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4
Molecular Formula: C15H17N3OS2
Molecular Weight: 319.4 g/mol

2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

CAS No.: 2549024-05-5

Cat. No.: VC11831256

Molecular Formula: C15H17N3OS2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole - 2549024-05-5

Specification

CAS No. 2549024-05-5
Molecular Formula C15H17N3OS2
Molecular Weight 319.4 g/mol
IUPAC Name (5-methylthiophen-2-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Standard InChI InChI=1S/C15H17N3OS2/c1-10-2-3-13(21-10)14(19)17-6-11-8-18(9-12(11)7-17)15-16-4-5-20-15/h2-5,11-12H,6-9H2,1H3
Standard InChI Key KPLCRUPQXGHTDG-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4
Canonical SMILES CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4

Introduction

Structural Elucidation and Molecular Properties

Core Structural Components

The compound’s structure integrates three distinct heterocyclic systems:

  • Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This moiety is known for its electron-deficient nature and role in bioactive molecules .

  • Octahydropyrrolo[3,4-c]pyrrole: A bicyclic saturated system comprising two fused pyrrolidine rings. This scaffold enhances conformational rigidity, potentially influencing receptor binding.

  • 5-Methylthiophene-2-carbonyl Group: A thiophene derivative with a methyl substituent at position 5 and a carbonyl group at position 2. Thiophene’s aromaticity and electron-rich character contribute to stability and reactivity .

Molecular Formula and Physicochemical Data

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>17</sub>N<sub>3</sub>OS<sub>2</sub>
Molecular Weight319.4 g/mol
IUPAC Name(5-Methylthiophen-2-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
SMILESCC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4
InChIKeyKPLCRUPQXGHTDG-UHFFFAOYSA-N

The compound’s calculated molar mass (319.4 g/mol) aligns with high-resolution mass spectrometry data reported for analogous thiazole derivatives .

Synthetic Methodologies

Key Reaction Pathways

Synthesis of this compound likely involves multi-step sequences, as inferred from related heterocyclic systems :

  • Formation of the Octahydropyrrolo[3,4-c]pyrrole Core: Cyclocondensation of pyrrolidine precursors under reductive amination conditions.

  • Thiophene Carbonylation: Introduction of the 5-methylthiophene-2-carbonyl group via Friedel-Crafts acylation or nucleophilic acyl substitution.

  • Thiazole Ring Construction: Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .

Optimization Challenges

  • Steric Hindrance: The bicyclic pyrrolo-pyrrole system may impede reaction kinetics, necessitating elevated temperatures or catalytic acceleration.

  • Regioselectivity: Ensuring proper orientation during thiophene acylation requires careful control of Lewis acid catalysts (e.g., AlCl<sub>3</sub>) .

A representative synthesis yield for structurally similar compounds ranges from 82% to 97%, depending on purification protocols .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 3.32 ppm (s, 3H): Methyl protons of the thiophene substituent.

    • δ 6.85–7.20 ppm (m, 3H): Aromatic protons from thiazole and thiophene rings.

  • <sup>13</sup>C NMR:

    • δ 165.7 ppm: Carbonyl carbon of the thiophene-2-carbonyl group.

    • δ 152.4 ppm: Thiazole C-2 carbon .

Infrared (IR) Spectroscopy

  • Strong absorption at 1705 cm<sup>-1</sup> (C=O stretch).

  • Peaks at 1580 cm<sup>-1</sup> (thiazole C=N) and 1450 cm<sup>-1</sup> (thiophene C-S).

Mass Spectrometry

  • Molecular ion peak observed at m/z 319.4 ([M]<sup>+</sup>), consistent with the molecular formula C<sub>15</sub>H<sub>17</sub>N<sub>3</sub>OS<sub>2</sub> .

CompoundKey Structural VariationBiological Activity
VorinostatHydroxamate Zn<sup>2+</sup> chelatorHDAC inhibition (IC<sub>50</sub> = 10 nM)
Target CompoundThiophene-thiazole-pyrrolo-pyrrolePredicted HDAC modulation
ThiostreptonMacrocyclic thiazole-containingAntibacterial (Gram-positive)

The absence of a hydroxamate group in this compound may shift its HDAC binding affinity compared to vorinostat .

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Modifications at the pyrrolo-pyrrole nitrogen could enhance blood-brain barrier permeability for CNS targets.

  • Prodrug Development: Esterification of the carbonyl group may improve oral bioavailability.

Materials Science

  • Conductive Polymers: Thiophene-thiazole conjugates serve as π-conjugated backbones in organic semiconductors.

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